N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide is a compound that belongs to the class of triazolopyridazine derivatives.
Mechanism of Action
Target of Action
The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide” belongs to the class of 1,2,4-triazoles . Compounds in this class are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with different target receptors due to their ability to accept and donate hydrogen bonds . .
Biochemical Pathways
1,2,4-triazoles are known to interact with a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
1,2,4-triazoles are known to have a wide range of biological effects due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions . The reaction mixture is then poured into ice-cold water to precipitate the product. This method ensures the formation of the desired triazolopyridazine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine core, altering its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involved in cancer progression.
Industry: The compound’s unique structure makes it valuable for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide
- 6-ethoxy-1-{2-[4-methoxy-3-(2-methyl-2-propanyl)-5-(4-morpholinyl)phenyl]-2-oxoethyl}-7,8-dimethyl-3-(methylamino)[1,2,4]triazolo pyridazin-1-ium
Uniqueness
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its specific structural features, such as the ethoxy group and the thiophene-2-sulfonamide moiety. These features contribute to its unique binding properties and biological activity, making it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S2/c1-2-20-11-6-5-9-14-15-10(17(9)16-11)8-13-22(18,19)12-4-3-7-21-12/h3-7,13H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWXFNOICPMRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNS(=O)(=O)C3=CC=CS3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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